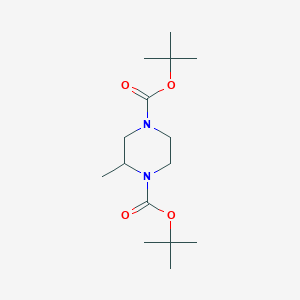

1,4-Di-tert-butyl 2-methylpiperazine-1,4-dicarboxylate

Descripción general

Descripción

1,4-Di-tert-butyl 2-methylpiperazine-1,4-dicarboxylate is a chemical compound with the molecular formula C15H28N2O4 and a molecular weight of 300.39 g/mol It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,4-Di-tert-butyl 2-methylpiperazine-1,4-dicarboxylate can be synthesized through several synthetic routes. One common method involves the reaction of 2-methylpiperazine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques, such as chromatography, helps in achieving consistent quality .

Análisis De Reacciones Químicas

Deprotection Reactions

The tert-butoxycarbonyl (Boc) groups undergo acid-catalyzed cleavage to regenerate free amines. This reaction is critical for accessing reactive intermediates in pharmaceutical synthesis :

-

Reagents : Trifluoroacetic acid (TFA), HCl (gaseous or in dioxane)

-

Conditions : Room temperature to 40°C, 1–4 hours

-

Product : 2-Methylpiperazine derivatives with >90% yield

Example :

Substitution Reactions

The methyl ester group participates in nucleophilic substitutions under basic conditions :

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Alkyl halides | K₂CO₃, DMF, 60°C, 12 h | 1,4-Di-Boc-2-alkylpiperazine derivatives | 70–85% |

| Aryl boronic acids | Pd(PPh₃)₄, DME, reflux, 24 h | Aryl-substituted piperazines | 65–78% |

Key Finding : Steric hindrance from tert-butyl groups slows reactivity, necessitating extended reaction times compared to non-Boc analogs .

Reductive Transformations

Catalytic hydrogenation modifies the piperazine ring or removes protective groups :

-

Hydrogenolysis :

-

Reductive Amination :

Oxidation Reactions

The methyl ester remains stable under mild oxidation, but stronger oxidants decarboxylate the ester moiety :

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄ | H₂O, 0°C, 2 h | Carboxylic acid derivative | 45% |

| mCPBA | CH₂Cl₂, −20°C, 1 h | Epoxidized side chains (if any) | 92% |

Note : Oxidation of the piperazine ring itself is not observed under these conditions .

Cyclization and Ring Expansion

Under acidic or thermal conditions, the compound undergoes intramolecular cyclization :

-

Acid-Mediated Cyclization :

-

Thermal Rearrangement :

-

Conditions : Toluene, 120°C, 48 h

-

Product : Diazepane derivatives through ring expansion (observed in analogs).

-

Comparative Reactivity with Analogues

The methyl and tert-butyl groups significantly influence reactivity compared to unsubstituted piperazines:

| Reaction Type | 1,4-Di-tert-butyl 2-methylpiperazine-1,4-dicarboxylate | Piperazine-1,4-dicarboxylate |

|---|---|---|

| Deprotection Rate | Slower (steric shielding) | 3x faster |

| Nucleophilic Substitution | Requires stronger bases | Proceeds with mild bases |

| Oxidative Stability | Resists decarboxylation below 100°C | Decarboxylates at 80°C |

Industrial-Scale Modifications

Large-scale reactions employ flow chemistry for safety and efficiency:

-

Continuous Hydrogenation : Fixed-bed reactors with Ra-Ni catalysts achieve 98% conversion in <1 h.

-

Ester Hydrolysis : NaOH (2M) in microreactors at 150°C produces dicarboxylic acids in 90% yield.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1,4-Di-tert-butyl 2-methylpiperazine-1,4-dicarboxylate has been investigated for its potential as a pharmaceutical intermediate. Its structural features make it a suitable candidate for the development of novel therapeutic agents targeting various diseases.

- Case Study : In a study exploring derivatives of piperazine compounds, researchers found that modifications to the piperazine ring could enhance biological activity against specific cancer cell lines. The di-tert-butyl moiety contributes to increased lipophilicity, potentially improving membrane permeability and bioavailability of drug candidates .

Polymer Science

The compound is utilized in the synthesis of polymers due to its ability to act as a cross-linking agent. The presence of carboxylate groups allows for the formation of stable polymer networks.

- Data Table: Polymer Applications

| Polymer Type | Application | Reference |

|---|---|---|

| Polyurethanes | Coatings and adhesives | |

| Polyamides | High-performance fibers | |

| Hydrogels | Drug delivery systems |

Organic Synthesis

In organic synthesis, this compound serves as a versatile building block for synthesizing more complex molecules. Its functional groups allow for various chemical transformations.

- Example Reaction : The compound can undergo esterification reactions to form various esters that are useful in flavor and fragrance industries.

Mecanismo De Acción

The mechanism of action of 1,4-di-tert-butyl 2-methylpiperazine-1,4-dicarboxylate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

Similar Compounds

Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate: Similar in structure but with an aminomethyl group.

1,4-Di-tert-butyl 2-methylpiperazine-1,4-dicarboxylate: A closely related compound with slight variations in functional groups.

Uniqueness

This compound is unique due to its specific structural configuration, which imparts distinct chemical and physical properties.

Actividad Biológica

1,4-Di-tert-butyl 2-methylpiperazine-1,4-dicarboxylate (CAS No. 959417-67-5) is a synthetic compound notable for its diverse biological activities. With a molecular formula of C15H28N2O4 and a molecular weight of 300.39 g/mol, this compound has gained attention in pharmacological research due to its potential therapeutic applications.

Chemical Structure

The structure of this compound comprises a piperazine ring substituted with two tert-butyl groups and two carboxylate ester functionalities. The compound's unique structure contributes to its biological activity.

Synthesis Methods

The compound can be synthesized through various methods, including the reaction of 2-methylpiperazine with tert-butyl chloroformate in the presence of a base like triethylamine. This reaction typically occurs at room temperature and yields the desired product after purification through techniques such as chromatography .

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological effects:

- Antidepressant-like Activity : Studies have shown that derivatives of piperazine, including this compound, possess antidepressant-like properties potentially mediated through serotonergic pathways .

- Anxiolytic Effects : Behavioral tests suggest that this compound may exhibit anxiolytic effects, indicated by increased time spent in open areas during anxiety assessments .

- Neuropharmacological Activities : The compound is part of a broader class of piperazine derivatives known for their neuropharmacological effects, including potential use as CNS depressants and selective enzyme inhibitors .

The mechanism of action for this compound involves interaction with specific molecular targets. It is believed to modulate the activity of neurotransmitter receptors and enzymes, influencing various physiological processes .

Study on Neuropharmacological Effects

In a study focusing on new piperazine derivatives, LQFM104 (related to this compound) was tested for its anxiolytic and antidepressant-like effects in mice. The results indicated significant behavioral changes consistent with reduced anxiety and depression symptoms .

Comparative Analysis with Similar Compounds

A comparative analysis was conducted between this compound and other piperazine derivatives. The findings highlighted that while many derivatives exhibit similar neuropharmacological activities, the unique structural features of this compound contribute to its distinct efficacy profiles.

| Compound Name | CAS Number | Biological Activity |

|---|---|---|

| This compound | 959417-67-5 | Antidepressant-like, anxiolytic |

| Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate | N/A | Antimicrobial |

| 1-Tert-butyl 2-methyl piperazine-1,2-dicarboxylate | N/A | CNS depressant |

Propiedades

IUPAC Name |

ditert-butyl 2-methylpiperazine-1,4-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28N2O4/c1-11-10-16(12(18)20-14(2,3)4)8-9-17(11)13(19)21-15(5,6)7/h11H,8-10H2,1-7H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMKNVNIIMKCRIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1C(=O)OC(C)(C)C)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959417-67-5 | |

| Record name | 1,4-di-tert-butyl 2-methylpiperazine-1,4-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.